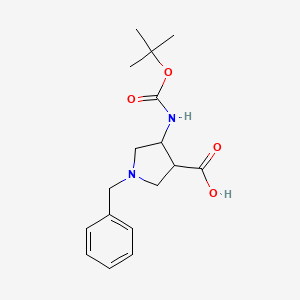
1-Benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is a chemical compound with the CAS Number: 2375262-30-7 . It has a molecular weight of 305.37 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H23NO4/c1-17(2,3)22-16(21)14-11-18(10-13(14)15(19)20)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20) . This code provides a specific textual representation of the compound’s molecular structure.Applications De Recherche Scientifique
Base-Induced Dimerization in Organic Synthesis :
- Researchers Leban and Colson (1996) explored the dimerization of urethane-protected amino acid N-carboxanhydrides, including those with tert-butyloxycarbonyl protection. They found that these compounds dimerize in the presence of a base in aprotic media, forming 3,5-dialkyl-2,4-dioxo-1-pyrrolidine analogs, which are useful intermediates in organic synthesis. This process demonstrates the compound's potential in creating complex organic molecules (Leban & Colson, 1996).
Applications in Drug Metabolism Studies :
- In the study of CP-533,536, a prostaglandin E2 agonist, Prakash et al. (2008) investigated its in vitro metabolism. They identified the major metabolic pathways involving oxidation of the tert-butyl moiety, highlighting the role of similar compounds in understanding drug metabolism (Prakash, Wang, O’Connell, & Johnson, 2008).
Synthesis of Photophysical Compounds :
- Sivakumar et al. (2011) synthesized lanthanide-based coordination polymers using derivatives of aromatic carboxylic acids, which included tert-butyloxycarbonyl protected compounds. These polymers, with their unique structural and photophysical properties, show potential applications in materials science (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Development of Polymeric Materials :
- Hsiao, Yang, and Chen (2000) developed a series of polyamides using dicarboxylic acids, including derivatives of 4-tert-butylcatechol. This research contributes to the development of new materials with applications in various industries, including electronics and coatings (Hsiao, Yang, & Chen, 2000).
Labeling of Bioactive Molecules :
- Mundwiler et al. (2004) discussed a mixed ligand fac-tricarbonyl approach for labeling bioactive molecules, using N-(tert-butoxycarbonyl)glycyl-N-(3-(imidazol-1-yl)propyl)phenylalaninamide as an example. This methodology can be crucial in the development of diagnostic and therapeutic agents (Mundwiler, Kündig, Ortner, & Alberto, 2004).
Synthesis of Pharmaceutical Compounds :
- In medicinal chemistry, Bonsignore and Loy (1998) synthesized new 2H,4H-benzopyrano[3,4-b]pyridine-1,3,5-trione derivatives, starting with the preparation of N-(tert-butoxycarbonyl)-3-amino-2H-1-benzopyran-2-one derivatives. These compounds have potential applications in the pharmaceutical industry (Bonsignore & Loy, 1998).
Safety and Hazards
Propriétés
IUPAC Name |
1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-14-11-19(10-13(14)15(20)21)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJFVIAIJBWDBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C(=O)O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

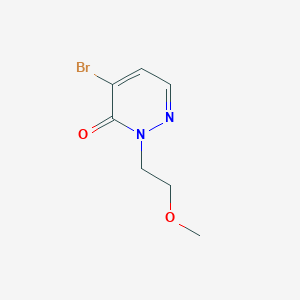
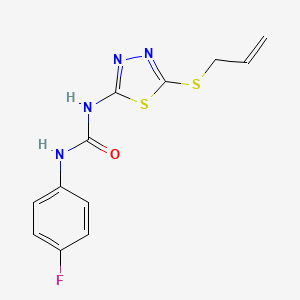

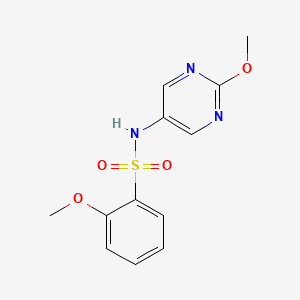
![2-[(5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]acetic acid](/img/structure/B2837856.png)
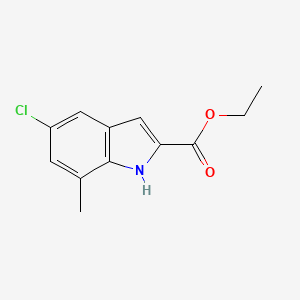

![8-(3-((2-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2837859.png)
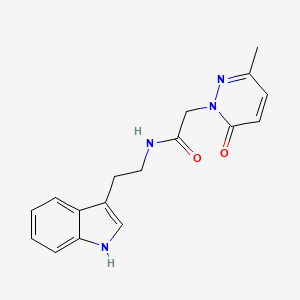
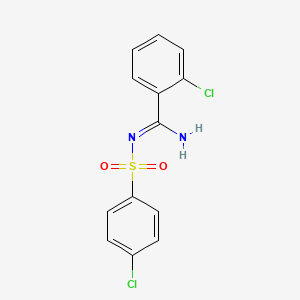
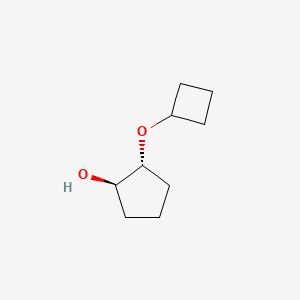

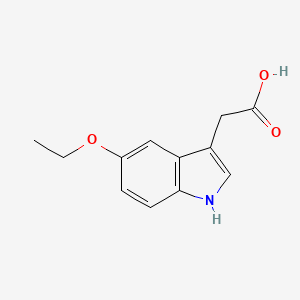
![5-(4-Methylpyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2837870.png)